![molecular formula C32H32BrNO6 B2613476 2-[[5-(3-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid CAS No. 2247102-75-4](/img/structure/B2613476.png)
2-[[5-(3-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups. It has a fluorene group, which is a polycyclic aromatic hydrocarbon composed of three six-membered rings . It also contains a bromophenyl group, which is a phenyl ring substituted with a bromine atom . The compound also features an acetic acid group, a common carboxylic acid .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the fluorene group might be introduced via a Friedel-Crafts alkylation . The bromophenyl group could be added via electrophilic aromatic substitution . The acetic acid group might be added last, as carboxylic acids are typically sensitive to many reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorene group is a rigid, planar structure, while the bromophenyl group would add steric bulk . The acetic acid group could participate in hydrogen bonding .Chemical Reactions Analysis
This compound could undergo a variety of reactions. The bromine atom on the bromophenyl group could be replaced via nucleophilic aromatic substitution . The acetic acid group could react with bases to form a carboxylate anion, or with alcohols to form esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic. The bromophenyl and fluorene groups might increase the compound’s hydrophobicity .Scientific Research Applications
Synthesis and Stability Enhancements
The chemical compound 2-[[5-(3-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid and its derivatives are primarily used in the synthesis of amino acids and peptides, contributing significantly to the field of organic chemistry. A notable advancement involves the development of a new reagent, 9-fluorenylmethoxy-carbonyl-N-hydroxy-3-azaspiro[5,5]undecane-2,4-dione ester (Fmoc-OASUD), which has been shown to react with amino acids at room temperature in the presence of a base, yielding Fmoc-amino acids with high purity and yield. This process is advantageous because it avoids impurities typically associated with the Lossen rearrangement observed when using Fmoc-OSu. The higher stability of Fmoc-OASUD compared to Fmoc-OSu underlines its significance in peptide synthesis (Rao et al., 2016).
Spirocyclic Compounds in Synthesis and Applications
Spirocyclic compounds derived from this chemical structure have been extensively studied for their stereochemistry and reactivity. For instance, α-bromo spiroketals have been investigated for their stereochemical configurations and potential in elimination reactions, providing insights into the synthesis of α-bromine-containing spiroketal metabolites. These findings have applications in creating bioactive compounds and understanding the chemical ecology of certain insect species (Lawson et al., 1993).
Electrophilic Amination and C-H Functionalization
The electrophilic amination of C-H-acidic compounds with structures related to 2-[[5-(3-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid showcases the versatility of these compounds in synthesizing nitrogen-containing heterocycles. This approach has facilitated the development of novel compounds through the introduction of amino groups, further expanding the utility of spirocyclic compounds in medicinal chemistry and material science (Andreae et al., 1992).
Novel Derivatives and Biological Applications
The exploration of spirocyclic derivatives, especially in the synthesis of ciprofloxacin derivatives, highlights the potential of these compounds in developing new antibacterial agents. By modifying the spirocyclic structure, researchers have been able to create derivatives with significant activity against specific bacterial strains, demonstrating the potential of these compounds in addressing antibiotic resistance (Lukin et al., 2022).
Future Directions
properties
IUPAC Name |
2-[[5-(3-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32BrNO6/c33-23-7-5-6-22(18-23)32(40-20-29(35)36)12-15-34(21-31(32)13-16-38-17-14-31)30(37)39-19-28-26-10-3-1-8-24(26)25-9-2-4-11-27(25)28/h1-11,18,28H,12-17,19-21H2,(H,35,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJRNAQKDYGGNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2(C1(C3=CC(=CC=C3)Br)OCC(=O)O)CCOCC2)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32BrNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[5-(3-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.